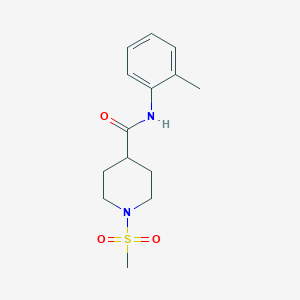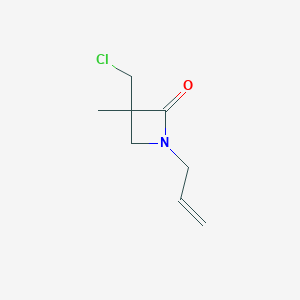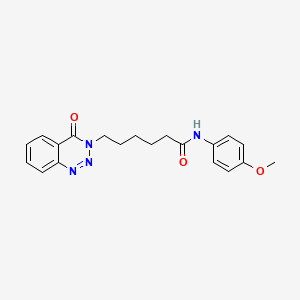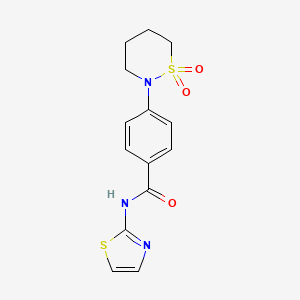![molecular formula C13H15N3O2 B2543040 N-[(2,4-二甲氧基苯基)甲基]嘧啶-2-胺 CAS No. 1275699-51-8](/img/structure/B2543040.png)
N-[(2,4-二甲氧基苯基)甲基]嘧啶-2-胺
描述
“N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is a chemical compound with the linear formula C13H15N3O2 . It is a light yellow solid and is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is characterized by the presence of a pyrimidine ring attached to a benzyl group with two methoxy substituents . The InChI code for this compound is 1S/C13H15N3O2/c1-17-11-5-4-10 (12 (8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3, (H,14,15,16) .Physical And Chemical Properties Analysis
“N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is a light yellow solid . It has a molecular weight of 245.28 . The compound should be stored at 0-8°C .科学研究应用
Taste Enhancing Effect
The compound has been synthesized and studied for its taste-enhancing effect . It was found that the addition of this compound significantly enhanced the kokumi, umami, and salt tastes . This makes it a promising candidate for the development of efficient and safe taste-enhancing compounds, which are important to reduce sodium intake while maintaining food palatability .
Bacterial RNA Polymerase Inhibitors
The compound has been used in the synthesis of novel derivatives that inhibit bacterial RNA polymerase (RNAP) . These derivatives have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This suggests potential applications in the development of new antibacterial drugs .
Treatment of Parkinson’s Disease
2-Aminopyrimidine pharmacophores, which include the compound , have shown a broad spectrum of biological activities, including use against Parkinson’s disease . This suggests potential applications in the development of treatments for neurological disorders .
Antibacterial Properties
In addition to inhibiting bacterial RNA polymerase, 2-Aminopyrimidine pharmacophores have also displayed antibacterial properties . This further reinforces the potential of these compounds in the development of new antibacterial drugs .
Anti-platelet Properties
2-Aminopyrimidine pharmacophores have shown anti-platelet properties . This suggests potential applications in the prevention and treatment of conditions related to blood clotting .
Antidiabetic Properties
2-Aminopyrimidine pharmacophores have shown antidiabetic properties . This suggests potential applications in the treatment of diabetes .
Antitumor Properties
2-Aminopyrimidine pharmacophores have shown antitumor properties . This suggests potential applications in the treatment of cancer .
Synthesis of Oxazoles
The compound has been used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles . This suggests potential applications in the field of organic synthesis .
安全和危害
The safety information for “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-4-10(12(8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHJQWZCXZBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)
![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)
![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)
![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)






![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)
